
8Z,10Z-Tetradecadienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8Z,10Z-Tetradecadienal is a long-chain fatty aldehyde with the molecular formula C14H24O. It is characterized by the presence of two double bonds in the Z configuration at the 8th and 10th positions of the carbon chain. This compound is part of the broader class of long-chain fatty aldehydes and is known for its unique chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8Z,10Z-Tetradecadienal typically involves the use of acetylenes and their derivatives. One common method is the cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) as a catalyst. This reaction forms a polyacetylene, which is then hydrogenated to produce a polyene with double bonds primarily in the Z configuration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product. The Wittig reaction and its modifications are also employed in some industrial processes to synthesize this compound .
Análisis De Reacciones Químicas
Types of Reactions
8Z,10Z-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid.
Reduction: 8Z,10Z-Tetradecadienol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
8Z,10Z-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8Z,10Z-Tetradecadienal involves its interaction with specific molecular targets and pathways. As a fatty aldehyde, it can participate in various biochemical reactions, including the formation of Schiff bases with amines. This interaction can affect cellular processes and signaling pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
8E,10Z-Tetradecadienal: Similar in structure but with a different configuration of the double bonds.
Tetradecanal: Lacks the double bonds present in 8Z,10Z-Tetradecadienal.
Hexadecadienal: A longer chain fatty aldehyde with similar properties.
Uniqueness
This compound is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H24O |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(8Z,10Z)-tetradeca-8,10-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-7,14H,2-3,8-13H2,1H3/b5-4-,7-6- |
Clave InChI |
NFBOSIATGBWEHX-RZSVFLSASA-N |
SMILES isomérico |
CCC/C=C\C=C/CCCCCCC=O |
SMILES canónico |
CCCC=CC=CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


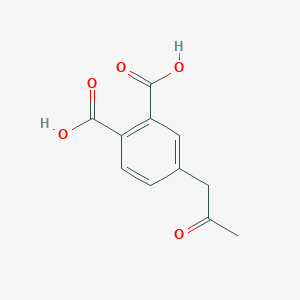
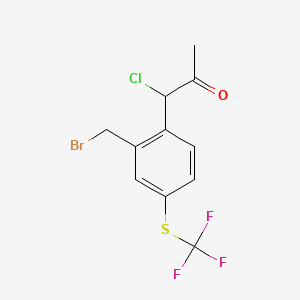
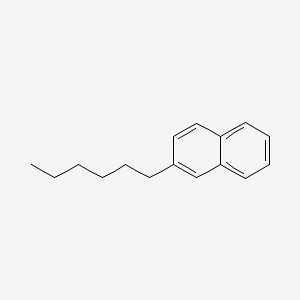
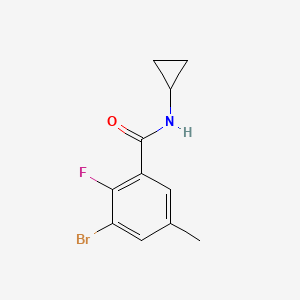
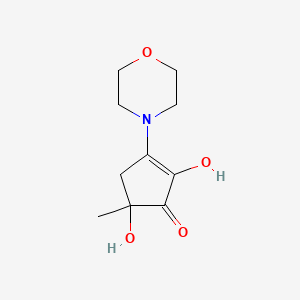
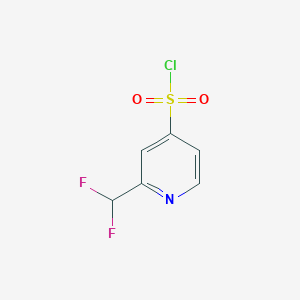

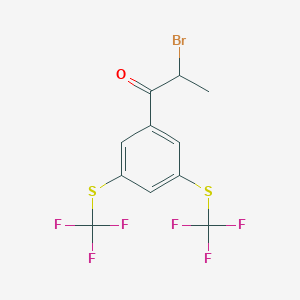

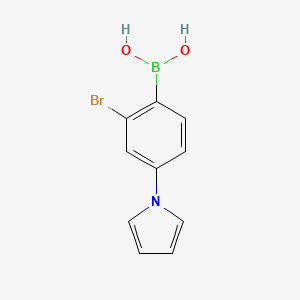
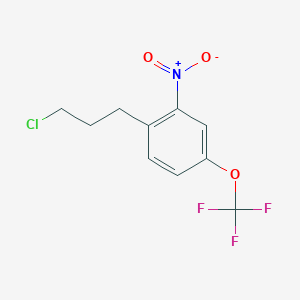

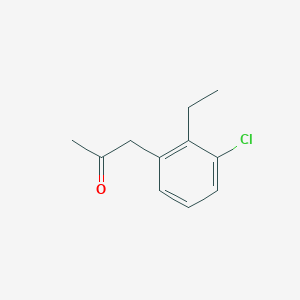
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
